S-phenethylcysteine
Description
S-Phenethylcysteine is a sulfur-substituted derivative of the amino acid L-cysteine, where a phenethyl group (C₆H₅-CH₂-CH₂-) is attached to the sulfur atom via a thioether bond.
Properties
Molecular Formula |
C11H15NO2S |
|---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-phenylethylsulfanyl)propanoic acid |
InChI |
InChI=1S/C11H15NO2S/c12-10(11(13)14)8-15-7-6-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
InChI Key |
RHAPIQQNFJCBPR-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CCSC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)CCSCC(C(=O)O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Overview
The table below compares S-phenethylcysteine with key S-substituted cysteine derivatives, highlighting structural features, therapeutic uses, and research findings:
Mechanistic and Pharmacological Differences
- N-Acetylcysteine’s acetyl group improves oral bioavailability by protecting the thiol group from oxidation .
Therapeutic Targets :
- N-Acetylcysteine : Acts as a glutathione precursor, mitigating oxidative stress in psychiatric and pulmonary disorders .
- S-Methylcysteine : Demonstrates efficacy in ameliorating hyperglycemia and lipid peroxidation in diabetic models .
- S-Allyl-L-cysteine : Found in aged garlic extract, it attenuates hydrogen peroxide-induced lens opacity and promotes cell proliferation via H₂S pathways .
Metabolic Pathways :
Key Research Findings
- N-Acetylcysteine : A meta-analysis of 12 clinical trials showed a 45% reduction in exacerbation rates in chronic obstructive pulmonary disease (COPD) patients .
- S-Methylcysteine : In a 2022 study, S-methylcysteine reduced hepatic triglyceride levels by 30% in high-fat diet-induced obese mice .
- S-Allyl-L-cysteine : Demonstrated a 50% reduction in cataract formation in rodent models via suppression of oxidative stress .
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